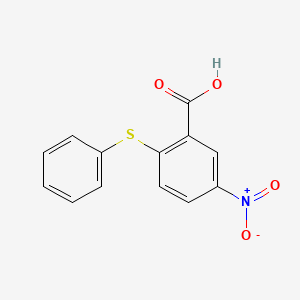

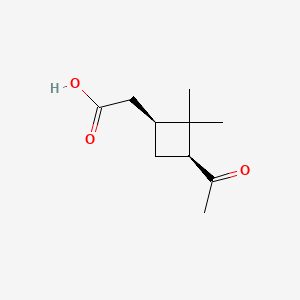

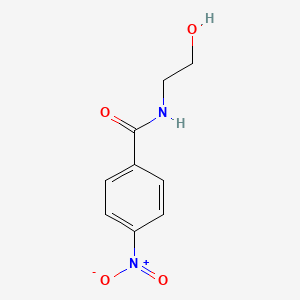

Dimethyl 2-oxo-3-phenylbutanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Heterocyclic Compounds

Dimethyl 2-oxo-3-phenylbutanedioate is utilized in the synthesis of various heterocyclic compounds, particularly phthalides and isobenzofuranones . These compounds are significant due to their presence in natural products and synthetic biologically active compounds. The compound serves as a precursor in tandem addition/cyclization reactions under basic conditions to create 3,3-disubstituted isobenzofuranones .

Pharmaceutical Intermediates

In the pharmaceutical industry, Dimethyl 2-oxo-3-phenylbutanedioate acts as an intermediate for the synthesis of drugs. Its reactivity under certain conditions allows for the construction of complex molecules, including those with quaternary carbon centers, which are challenging to synthesize but are crucial for creating bioactive molecules .

Organic Synthesis Research

Researchers use Dimethyl 2-oxo-3-phenylbutanedioate to explore new pathways in organic synthesis. It’s particularly useful in studying cascade reactions , where multiple bonds form in a sequence from a single starting material, leading to complex structures .

Catalytic Processes

This compound is also involved in catalytic processes that are part of ongoing research to develop more efficient and sustainable chemical reactions. It’s used to investigate the reactivity of certain ketones in the presence of catalysts .

Development of Antiviral Agents

Derivatives of Dimethyl 2-oxo-3-phenylbutanedioate have been studied for their potential as antiviral agents. The structural flexibility of the compound allows for the creation of various derivatives that can be tested against a range of viruses .

Anticancer Research

The compound’s derivatives are also being explored for their anticancer properties. By modifying the chemical structure, researchers aim to develop compounds that can target cancer cells selectively .

Agricultural Chemistry

In agriculture, Dimethyl 2-oxo-3-phenylbutanedioate derivatives can be used to synthesize plant hormones and other compounds that affect plant growth and development .

特性

IUPAC Name |

dimethyl 2-oxo-3-phenylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)9(10(13)12(15)17-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNPGQRYKXZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291290 |

Source

|

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-oxo-3-phenylbutanedioate | |

CAS RN |

68781-72-6 |

Source

|

| Record name | NSC74689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 2-oxo-3-phenylbutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。